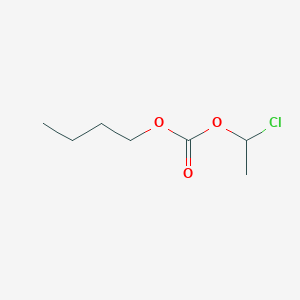

Butyl 1-chloroethyl carbonate

Description

BenchChem offers high-quality Butyl 1-chloroethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 1-chloroethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 1-chloroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYMQHLFDVPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

Technical Monograph: 1-Chloroethyl tert-Butyl Carbonate in Prodrug Synthesis

[1]

Executive Summary

1-Chloroethyl tert-butyl carbonate (CAS 98015-51-1) is a specialized alkylating agent used primarily in the synthesis of esterase-sensitive prodrugs .[1] By introducing the 1-[(tert-butoxycarbonyl)oxy]ethyl moiety to a carboxylic acid pharmacophore, this reagent converts polar, poorly bioavailable drugs into lipophilic carbonate esters. These "soft" alkyl derivatives improve membrane permeability and are rapidly hydrolyzed in vivo to release the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol. This guide details the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing this reagent in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Although often loosely referred to as "butyl 1-chloroethyl carbonate," the specific CAS 98015-51-1 corresponds exclusively to the tert-butyl isomer. Precision in nomenclature is critical, as the n-butyl isomer possesses different hydrolytic stability profiles.

| Property | Specification |

| Chemical Name | 1-Chloroethyl tert-butyl carbonate |

| CAS Number | 98015-51-1 |

| Molecular Formula | C |

| Molecular Weight | 180.63 g/mol |

| Structure | (CH |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 58–60 °C (at 10 mmHg) |

| Density | ~1.089 g/cm |

| Solubility | Soluble in DCM, EtOAc, DMF, DMAc; hydrolyzes in water |

| Stability | Moisture sensitive; store at 2–8 °C under inert atmosphere (Ar/N |

Synthesis of the Reagent

The preparation of 1-chloroethyl tert-butyl carbonate is typically achieved via the acylation of tert-butanol with 1-chloroethyl chloroformate.[1] This route is preferred over the reaction of 1-chloroethanol with di-tert-butyl dicarbonate due to higher atom economy and easier purification.[1]

Reaction Scheme

Process Overview

-

Reagents: 1-Chloroethyl chloroformate (1.0 eq), tert-Butanol (1.0 eq), Pyridine or Triethylamine (1.1 eq).

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

Conditions: The reaction is exothermic. The chloroformate is added dropwise to the alcohol/base solution at 0°C to prevent thermal decomposition.

-

Purification: The product is isolated by washing with dilute acid (to remove amine salts), drying over MgSO

, and vacuum distillation.

Application: Prodrug Derivatization Strategy

The core utility of CAS 98015-51-1 lies in masking carboxylic acid groups.[1] This overcomes low oral bioavailability caused by ionization at physiological pH.[1]

Mechanism of Action

The reagent functions as a "hemiacetal ester" linker. The reaction involves a nucleophilic substitution (

Why this Reagent?

-

Lipophilicity: The tert-butyl group significantly increases logP, facilitating passive diffusion across the intestinal epithelium.

-

Safety: The metabolic byproducts (acetaldehyde, CO

, tert-butanol) are generally considered acceptable at therapeutic prodrug doses. -

Stability: The steric bulk of the tert-butyl group provides resistance to chemical hydrolysis during storage, while the carbonate linkage remains susceptible to ubiquitous plasma esterases.

Visualization: Prodrug Lifecycle

The following diagram illustrates the synthesis of the prodrug and its subsequent bioactivation.[2]

Figure 1: The lifecycle of a carbonate prodrug, from synthetic coupling to metabolic regeneration of the active pharmaceutical ingredient (API).[1]

Experimental Protocol: Prodrug Synthesis

This protocol is validated for the alkylation of hindered carboxylic acids (e.g., Sartan derivatives) using 1-chloroethyl tert-butyl carbonate.[1]

Materials

-

Substrate: Carboxylic acid drug (1.0 eq).

-

Reagent: 1-Chloroethyl tert-butyl carbonate (1.2 – 1.5 eq).[1]

-

Base: Potassium Carbonate (K

CO -

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – accelerates reaction via Finkelstein exchange.

-

Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous).

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried reaction vessel with the Carboxylic Acid Substrate (1.0 eq) and anhydrous DMAc (10 mL per gram of substrate).

-

Add K

CO -

Stir at room temperature for 30 minutes to ensure deprotonation and formation of the carboxylate salt.

-

-

Alkylation:

-

Add 1-Chloroethyl tert-butyl carbonate (1.2 eq) dropwise to the suspension.[1]

-

Note: If the substrate is sterically hindered, add KI (0.1 eq) at this stage.

-

Heat the mixture to 45–50 °C .

-

Monitor reaction progress via HPLC or TLC.[1] Typical reaction time is 12–16 hours .[1]

-

Endpoint: Disappearance of the carboxylic acid starting material.

-

-

Workup:

-

Cool the reaction mixture to 20 °C.

-

Filter off inorganic salts (KCl, excess K

CO -

Dilute the filtrate with Ethyl Acetate (EtOAc) and wash with water (

) to remove DMAc. -

Wash the organic phase with saturated brine, dry over Na

SO

-

-

Purification:

-

The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Avoid acidic mobile phases to prevent premature hydrolysis of the carbonate.

-

Analytical Characterization

Confirming the structure of the synthesized prodrug requires identifying specific NMR signatures associated with the tert-butoxycarbonyloxyethyl group.

| Signal | Multiplicity | Chemical Shift ( | Integration | Assignment |

| Acetal Methine | Quartet ( | 6.30 – 6.80 | 1H | –O–CH (CH |

| Acetal Methyl | Doublet ( | 1.50 – 1.90 | 3H | –CH(CH |

| tert-Butyl | Singlet | 1.45 – 1.55 | 9H | –C(CH |

Note: The chemical shift of the acetal methine proton (6.3–6.8 ppm) is highly diagnostic and will shift downfield compared to the reagent due to the anisotropic effect of the drug's carbonyl group.

Safety & Handling

-

Hazards: Combustible liquid.[1] Causes skin and severe eye irritation. May cause respiratory irritation.[1]

-

Storage: Store at 2°C to 8°C . The compound is moisture-sensitive; hydrolysis generates HCl, which can autocatalyze further decomposition.[1] Store under Argon or Nitrogen.[1]

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use water.[1]

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. Use in a fume hood.

References

-

PubChem. (n.d.). Tert-butyl 1-chloroethyl carbonate (CAS 98015-51-1).[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Google Patents. (2008). Imidazole-5-carboxylic acid derivatives, preparation methods and use thereof (EP1988090A1).[1] Retrieved February 4, 2026, from

-

MySkinRecipes. (n.d.). tert-Butyl (1-chloroethyl) carbonate Product Description. Retrieved February 4, 2026, from [Link]

Foundational & Exploratory

A Comparative Analysis of 1-Chloroethyl n-Butyl Carbonate and Its Tert-Butyl Isomer: A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the choice of appropriate chemical intermediates is paramount to achieving desired therapeutic outcomes and efficient manufacturing processes. Among the diverse array of functional molecules, 1-chloroethyl alkyl carbonates serve as critical prodrug moieties and protecting groups. This in-depth technical guide provides a comprehensive comparative analysis of two key isomers: 1-chloroethyl n-butyl carbonate and tert-butyl 1-chloroethyl carbonate. We will delve into their synthesis, physicochemical properties, reactivity, stability, and spectroscopic characterization, offering field-proven insights to guide researchers and drug development professionals in their selection and application.

Introduction: The Significance of Isomeric Choice

The seemingly subtle difference between a linear n-butyl group and a bulky, tertiary tert-butyl group can profoundly influence the biological and chemical behavior of a molecule. In the context of 1-chloroethyl carbonates, this isomeric variation dictates the lability of the carbonate bond, steric accessibility of the reactive chloromethyl group, and overall stability of the compound. These factors are critical in the design of prodrugs, where controlled release of an active pharmaceutical ingredient (API) is desired, and in multi-step synthesis, where selective protection and deprotection are essential. This guide will elucidate the fundamental principles governing the divergent properties of these two isomers, empowering scientists to make informed decisions in their research and development endeavors.

Synthesis and Physicochemical Properties: A Tale of Two Butyls

Both 1-chloroethyl n-butyl carbonate and its tert-butyl isomer are typically synthesized via the reaction of the corresponding alcohol (n-butanol or tert-butanol) with 1-chloroethyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. While the fundamental reaction is the same, the steric bulk of the tert-butyl group can influence reaction kinetics.

A comparative summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Chloroethyl n-Butyl Carbonate vs. Tert-Butyl Isomer

| Property | 1-Chloroethyl n-Butyl Carbonate | Tert-Butyl 1-Chloroethyl Carbonate | Reference(s) |

| Molecular Formula | C₇H₁₃ClO₃ | C₇H₁₃ClO₃ | [1] |

| Molecular Weight | 180.63 g/mol | 180.63 g/mol | [1] |

| Boiling Point | Not explicitly found, but expected to be higher than the tert-butyl isomer due to stronger van der Waals forces. | 58-60 °C at 10 mmHg | [2] |

| Density | Not explicitly found, but expected to be slightly higher than the tert-butyl isomer. | 1.089 ± 0.06 g/cm³ (Predicted) | [2] |

The difference in boiling points is a direct consequence of their molecular shapes. The linear n-butyl chain allows for greater surface area contact and stronger intermolecular van der Waals forces compared to the more spherical and sterically hindered tert-butyl group.

Reactivity and Stability: The Decisive Role of Steric Hindrance

The most significant divergence in the properties of these two isomers lies in their reactivity and stability, primarily governed by the steric and electronic effects of the butyl group.

Hydrolysis and Cleavage

The carbonate linkage in these molecules is susceptible to hydrolysis, a critical consideration for their application as prodrugs or protecting groups. The rate of this cleavage is significantly influenced by the nature of the alkyl substituent.

-

1-Chloroethyl n-Butyl Carbonate: The n-butyl group exerts minimal steric hindrance at the carbonate carbonyl carbon. This allows for easier access by nucleophiles, such as water or enzymes (e.g., esterases), leading to a relatively faster rate of hydrolysis. This property can be advantageous for prodrugs requiring rapid release of the active moiety in a biological environment.

-

Tert-Butyl 1-Chloroethyl Carbonate: The bulky tert-butyl group provides substantial steric shielding to the carbonyl carbon.[3] This steric hindrance significantly impedes the approach of nucleophiles, resulting in a much slower rate of hydrolysis under both chemical and enzymatic conditions.[4] This increased stability makes the tert-butyl isomer a more robust protecting group for functionalities that need to withstand a wider range of reaction conditions. The cleavage of tert-butyl esters and carbonates often requires strong acidic conditions.

The mechanism of cleavage for both isomers typically involves nucleophilic attack at the carbonyl carbon of the carbonate, leading to the release of the 1-chloroethanol intermediate, which can then further decompose.

Figure 2: Key ¹H NMR Differentiating Features.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group. The position of this band is typically in the range of 1740-1775 cm⁻¹. [5]While the exact frequency may differ slightly between the two isomers due to electronic effects, this difference is generally small. Other characteristic bands will include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups. The spectrum of the n-butyl isomer will likely show more complex fingerprint region due to the greater number of C-H bonds in different environments compared to the highly symmetrical tert-butyl isomer.

Experimental Protocols

General Synthesis of 1-Chloroethyl Alkyl Carbonates

Materials:

-

Appropriate alcohol (n-butanol or tert-butanol)

-

1-Chloroethyl chloroformate

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add 1-chloroethyl chloroformate (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain the desired 1-chloroethyl alkyl carbonate.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the expected signals and the absence of starting materials and byproducts will validate the success of the synthesis.

Comparative Hydrolysis Study

Materials:

-

1-Chloroethyl n-butyl carbonate

-

Tert-butyl 1-chloroethyl carbonate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Porcine liver esterase solution

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of each isomer in a suitable organic solvent (e.g., acetonitrile).

-

For chemical hydrolysis, add a small aliquot of the stock solution to PBS at 37 °C to a final concentration of 10 µM.

-

For enzymatic hydrolysis, add a small aliquot of the stock solution to PBS containing porcine liver esterase at 37 °C.

-

At various time points, withdraw aliquots from the reaction mixtures and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

-

Analyze the samples by HPLC to quantify the disappearance of the parent compound and the appearance of any degradation products.

-

Plot the concentration of the parent compound versus time to determine the hydrolysis rate constant.

Self-Validation: The HPLC method should be validated for linearity, accuracy, and precision. A control experiment without the esterase should be run to differentiate between chemical and enzymatic hydrolysis.

Applications in Drug Development: A Strategic Choice

The choice between 1-chloroethyl n-butyl carbonate and its tert-butyl isomer as a prodrug linker or protecting group is a strategic one, dictated by the specific requirements of the drug candidate or synthetic route.

-

Prodrug Design: The faster hydrolysis rate of the n-butyl isomer makes it more suitable for prodrugs where rapid release of the active drug is desired upon administration. Conversely, the greater stability of the tert-butyl isomer can be exploited for sustained-release formulations or for targeting specific enzymes that can overcome the steric hindrance.

-

Protecting Group Strategy: The robustness of the tert-butyl carbonate group under a variety of conditions makes it an excellent choice for protecting hydroxyl or amine functionalities during multi-step synthesis. [6]Its removal typically requires specific, often acidic, conditions, allowing for orthogonal deprotection strategies. The n-butyl carbonate is a less robust protecting group and would be used in scenarios where milder deprotection conditions are necessary.

Conclusion

The isomeric relationship between 1-chloroethyl n-butyl carbonate and tert-butyl 1-chloroethyl carbonate provides a compelling illustration of how subtle structural modifications can lead to significant differences in chemical properties and, consequently, in their utility in drug development and organic synthesis. The greater steric hindrance of the tert-butyl group imparts increased stability towards hydrolysis, making it a more robust protecting group, while the linear n-butyl group allows for more facile cleavage, a desirable characteristic for certain prodrug applications. A thorough understanding of these structure-property relationships, supported by rigorous experimental and spectroscopic analysis, is essential for the rational design of effective and efficient pharmaceutical agents and synthetic processes. This guide provides a foundational framework for researchers to navigate the selection and application of these versatile chemical entities.

References

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13557091, Tert-butyl 1-chloroethyl carbonate. Retrieved from [Link]

-

Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. (2014, August 29). Chemistry LibreTexts. [Link]

-

Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68333, Dibutyl carbonate. Retrieved from [Link]

-

The C-13 NMR spectrum of 1-chlorobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. (2020, December 7). RSC Publishing. [Link]

-

Chloroacetic acid tert-butyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2006, August 25). ResearchGate. [Link]

-

Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. (2022, March 31). Chegg.com. [Link]

-

Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. (2019, August 9). ResearchGate. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared. (n.d.). Chemconnections. Retrieved from [Link]

-

1-Chloroethyl Isopropyl Carbonate. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2006, August 25). ResearchGate. [Link]

-

tert-Butyl (1-chloroethyl) carbonate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

04.07 Stability Factors: Steric Effects. (2017, November 21). YouTube. [Link]

-

Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (2006, August 25). ResearchGate. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

-

What is the effect of steric hindrance on the hydrolysis of haloalkanes?. (2023, February 22). Quora. [Link]

-

bis(1-chloroethyl) carbonate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols. (2016, August 25). ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022, August 9). ResearchGate. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Method for synthesizing chloromethyl isopropyl carbonate. (n.d.). Google Patents.

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. [Link]

Sources

- 1. Tert-butyl 1-chloroethyl carbonate | C7H13ClO3 | CID 13557091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (1-chloroethyl) carbonate [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Butyl 1-chloroethyl carbonate molecular weight and formula

Identity, Synthesis, and Application in Prodrug Design

Executive Summary

Butyl 1-chloroethyl carbonate (BCEC) is a specialized alkylating reagent used primarily in medicinal chemistry for the synthesis of carbonate-based prodrugs and the introduction of protecting groups. By linking a biologically active molecule (typically containing a carboxylic acid or amine) to a lipophilic butyl tail via a labile carbonate bridge, BCEC facilitates the formation of 1-(butoxycarbonyloxy)ethyl derivatives. These derivatives are designed to enhance membrane permeability and oral bioavailability, releasing the active parent drug upon enzymatic hydrolysis in vivo.

This guide provides a comprehensive technical analysis of BCEC, covering its physicochemical properties, synthesis protocols, and mechanistic role in drug delivery systems.

Part 1: Physicochemical Characterization

Identity and Constants

The precise identification of Butyl 1-chloroethyl carbonate relies on its structural isomeric forms. While the n-butyl isomer is utilized for lipophilicity modulation in prodrugs, the tert-butyl isomer is frequently employed as a protecting group reagent (Boc-analog with a chloroethyl trigger).

| Parameter | Data |

| Chemical Name | Butyl 1-chloroethyl carbonate |

| Common Isomers | n-Butyl (CAS 91508-03-1); tert-Butyl (CAS 98015-51-1) |

| Molecular Formula | C₇H₁₃ClO₃ |

| Molecular Weight | 180.63 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.09 g/cm³ (Predicted) |

| Boiling Point | ~160–170°C (at 760 mmHg); tert-butyl variant: 58-60°C (at 10 mmHg) |

| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); hydrolyzes in water |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8°C |

Structural Analysis

The molecule consists of a central carbonate ester linkage (

-

A Butyl group (

): Provides lipophilicity, aiding passive diffusion across lipid bilayers. -

A 1-Chloroethyl group (

): The reactive center.[1] The chlorine atom at the alpha-position activates the ethyl carbon for nucleophilic attack, allowing conjugation with drug molecules.

Part 2: Synthesis and Manufacturing[2][4][5][6]

The synthesis of BCEC is typically achieved through the reaction of 1-chloroethyl chloroformate with the appropriate butanol isomer. This route is preferred over the reaction of butyl chloroformate with acetaldehyde due to higher regio-selectivity and cleaner product profiles.

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway. The hydroxyl group of the butanol attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

Figure 1: Synthetic pathway for Butyl 1-chloroethyl carbonate via chloroformate coupling.

Experimental Protocol: Preparation of n-Butyl 1-Chloroethyl Carbonate

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the chloroformate.

Reagents:

-

1-Chloroethyl chloroformate (1.0 eq)[2]

-

n-Butanol (1.0 eq)

-

Pyridine or Triethylamine (1.1 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with n-butanol and anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add pyridine dropwise to the solution, maintaining the temperature below 5°C.

-

Reagent Addition: Slowly add 1-chloroethyl chloroformate via a pressure-equalizing addition funnel over 30 minutes. The reaction is exothermic; ensure temperature control.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC or GC (disappearance of butanol).

-

Workup:

-

Quench the reaction with cold water.

-

Separate the organic layer and wash sequentially with 1N HCl (to remove excess pyridine), saturated

, and brine. -

Dry over anhydrous

and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation to obtain the pure carbonate as a clear oil.

Part 3: Application in Prodrug Design

BCEC is a critical reagent for synthesizing proxetil-type prodrugs. The "1-chloroethyl" moiety serves as a linker that connects the drug (typically a carboxylic acid) to the carbonate tail.

Mechanism of Bioactivation

The utility of the 1-chloroethyl carbonate moiety lies in its predictable hydrolysis in vivo. Upon absorption, esterases attack the terminal ester bond. However, the unique structure allows for a spontaneous decomposition cascade.

-

Esterase Cleavage: Enzymatic hydrolysis of the carbonate ester releases butanol and carbonic acid.

-

Spontaneous Decomposition: The remaining unstable 1-hydroxyethyl intermediate spontaneously eliminates acetaldehyde to regenerate the parent drug.

Figure 2: In vivo bioactivation pathway of prodrugs synthesized using Butyl 1-chloroethyl carbonate.

Derivatization Protocol (General)

To convert a carboxylic acid drug (R-COOH) into its prodrug form:

-

Dissolve the drug (R-COOH) in DMF or Acetone.

-

Add a mild base (e.g.,

or -

Add Butyl 1-chloroethyl carbonate (1.2 eq) and catalytic Sodium Iodide (NaI) to facilitate the Finkelstein reaction (in situ conversion of Cl to I for better leaving group ability).

-

Heat at 50–60°C for 12–24 hours.

-

Isolate the prodrug ester.

Part 4: Safety and Handling

Hazard Classification:

-

Alkylating Agent: BCEC contains a reactive alpha-chloro ether moiety, making it a potential alkylating agent. Handle with extreme care to avoid DNA interaction.

-

Corrosive/Irritant: Causes skin and eye irritation. Hydrolyzes to release HCl and butanol.[3]

Storage:

-

Store at 2–8°C.

-

Keep under inert gas (Argon/Nitrogen).

-

Avoid moisture; the compound degrades to form acetaldehyde, butanol, and HCl.

References

-

ChemicalBook. (2025). 1-Chloroethyl isopropyl carbonate and related synthesis data. Retrieved from

-

VulcanChem. (2025).[4] tert-butyl 1-chloroethyl carbonate: Structure and Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Chloroethyl chloroformate Product Information. Retrieved from [2]

-

Google Patents. (2019). WO2019219820A1 - Substituted condensed thiophenes as modulators of STING. Retrieved from

-

MySkinRecipes. (n.d.). tert-Butyl (1-chloroethyl) carbonate Reagent Specifications. Retrieved from

Sources

Technical Guide: 1-Chloroethyl Carbonates in Prodrug Development

The following technical guide details the development, chemistry, and application of 1-chloroethyl carbonates in prodrug synthesis.

Part 1: The Solubility-Lability Paradox

In the history of prodrug development, medicinal chemists faced a persistent "Solubility-Lability" paradox. Simple alkyl esters (e.g., methyl or ethyl esters) used to mask polar carboxylic acids often improved membrane permeability but failed to hydrolyze at sufficient rates in human plasma, leading to poor bioavailability of the active parent drug.

The breakthrough solution was the double ester (or acyloxyalkyl) concept, which introduced a spacer group that destabilizes the ester bond upon enzymatic attack. Among these, the 1-chloroethyl carbonates emerged as the "Gold Standard" reagents. They allow for the installation of the 1-(alkoxycarbonyloxy)ethyl moiety—a structure that combines high lipophilicity with a rapid, entropically driven decomposition mechanism in vivo.

This guide analyzes the critical role of 1-chloroethyl carbonates (e.g., 1-chloroethyl cyclohexyl carbonate) as the enabling reagents for blockbuster prodrugs like Candesartan cilexetil and Cefotiam cilexetil .

Part 2: Chemistry of the Reagent

The 1-chloroethyl carbonate moiety is unique because it serves as a bifunctional electrophile . It contains a carbonate linkage stable enough for storage but susceptible to enzymatic attack, and a reactive chloroethyl center for coupling to the drug.

Synthetic Routes

The synthesis of 1-chloroethyl alkyl carbonates generally proceeds via the reaction of 1-chloroethyl chloroformate with the appropriate alcohol. 1-chloroethyl chloroformate itself is often generated from the reaction of phosgene (or triphosgene) with paraldehyde/acetaldehyde.

Diagram 1: Synthesis Pathway of 1-Chloroethyl Cyclohexyl Carbonate

The following Graphviz diagram illustrates the industrial synthesis route from basic feedstocks to the final coupling reagent.

Caption: Industrial synthesis of the cilexetil-forming reagent via 1-chloroethyl chloroformate intermediate.

Part 3: Experimental Protocols

The following protocols are standardized based on high-yield industrial processes used in the synthesis of intermediates for angiotensin II receptor blockers (ARBs).

Protocol A: Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

Objective: To synthesize the "cilexetil" promoiety reagent with >98% purity.

Reagents:

-

Cyclohexanol (1.0 eq)

-

1-Chloroethyl chloroformate (1.05 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Purge a 3-neck round-bottom flask with nitrogen. Maintain a nitrogen blanket throughout the reaction to prevent hydrolysis of the chloroformate.

-

Solvation: Dissolve Cyclohexanol (e.g., 100 mmol) in anhydrous DCM (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents the formation of symmetrical carbonate byproducts.

-

Reagent Addition: Add 1-Chloroethyl chloroformate (105 mmol) dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.

-

Base Addition: Add Pyridine (110 mmol) dropwise. This step is exothermic; control the rate to maintain thermal stability.

-

Reaction: Remove the cold bath and allow the mixture to warm to room temperature (20-25°C). Stir for 16 hours.

-

Checkpoint: Monitor via TLC or GC. The disappearance of cyclohexanol indicates completion.

-

-

Workup: Wash the reaction mixture with:

-

Water (3 x 50 mL)

-

Saturated NaCl (Brine) (1 x 50 mL)

-

-

Purification: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Distillation: Perform vacuum distillation to isolate the pure product as a colorless oil.

-

Target Yield: 88-94%.

-

Protocol B: Coupling to Carboxylic Acid Drug (General Procedure)

Objective: Esterification of a drug (e.g., Candesartan) using the 1-chloroethyl carbonate reagent.[1]

-

Dissolution: Dissolve the carboxylic acid drug (1.0 eq) in DMF or N-Methyl-2-pyrrolidone (NMP).

-

Base Activation: Add Potassium Carbonate (

) (1.5 eq) or Cesium Carbonate (-

Note: Cesium carbonate often provides higher yields due to the "cesium effect" enhancing nucleophilicity.

-

-

Alkylation: Add 1-Chloroethyl Cyclohexyl Carbonate (1.2 eq). Heat the mixture to 50-60°C.

-

Kinetics: The reaction typically completes in 3-6 hours. The chloride is displaced by the carboxylate oxygen.

-

Isolation: Quench with water, extract into ethyl acetate, and recrystallize.

Part 4: Metabolic Activation & Mechanism

The defining feature of 1-chloroethyl carbonate prodrugs is their self-immolative hydrolysis mechanism. Unlike simple esters, which require direct enzymatic attack on the drug-linker bond, these prodrugs utilize a cascade triggered by a remote attack.

The Hydrolysis Cascade

-

Enzymatic Attack: Esterases (carboxylesterases) in the intestinal lumen or liver attack the terminal carbonate ester linkage.

-

Intermediate Collapse: This releases the alcohol (e.g., cyclohexanol) and generates a mono-carbonate intermediate which is chemically unstable.

-

Decarboxylation: The intermediate spontaneously loses

to form a 1-hydroxyethyl ester (hemiacetal). -

Spontaneous Decomposition: The hemiacetal collapses to release Acetaldehyde and the free Active Drug .

Diagram 2: In Vivo Activation Pathway

Caption: The self-immolative cascade of cilexetil-type prodrugs upon esterase activation.

Part 5: Data Summary & Commercial Applications

The 1-chloroethyl carbonate moiety has been successfully deployed in several major pharmaceutical products. The "cilexetil" and "proxetil" suffixes denote the specific alcohol used in the carbonate tail.

Table 1: Commercial Prodrugs Utilizing 1-Chloroethyl Carbonates

| Prodrug Name | Active Moiety | Reagent Used | Moiety Suffix | Indication |

| Candesartan Cilexetil | Candesartan | 1-Chloroethyl cyclohexyl carbonate | -cilexetil | Hypertension (ARB) |

| Cefotiam Cilexetil | Cefotiam | 1-Chloroethyl cyclohexyl carbonate | -cilexetil | Antibiotic (Cephalosporin) |

| Cefpodoxime Proxetil | Cefpodoxime | 1-Chloroethyl isopropyl carbonate | -proxetil | Antibiotic (Cephalosporin) |

| Olmesartan Medoxomil | Olmesartan | (Related: Chloromethyl cyclic carbonate) | -medoxomil | Hypertension (ARB) |

Table 2: Physicochemical Properties of Key Reagents

| Property | 1-Chloroethyl Cyclohexyl Carbonate | 1-Chloroethyl Isopropyl Carbonate |

| CAS Number | 99464-83-2 | 98298-66-9 |

| Molecular Weight | 206.7 g/mol | 166.6 g/mol |

| Boiling Point | ~250°C (Predicted) | 70°C (15 mmHg) |

| Density | 1.12 g/cm³ | 1.08 g/cm³ |

| Stability | Stable in acid; Unstable in base | Stable in acid; Unstable in base |

| Primary Impurity | Dicyclohexyl carbonate | Diisopropyl carbonate |

Part 6: Challenges and Future Outlook

While 1-chloroethyl carbonates solved the bioavailability issue for polar drugs, they introduce specific challenges in drug development:

-

Acetaldehyde Toxicity: The metabolic release of acetaldehyde (a known carcinogen and irritant) is a concern, though generally considered acceptable at the molar equivalents released by therapeutic doses.

-

Isomeric Complexity: The 1-chloroethyl moiety introduces a chiral center. Commercial reagents are often racemic, leading to diastereomeric prodrug mixtures (e.g., Cefpodoxime proxetil is a mixture of R/S diastereomers). Modern synthesis attempts to use chiral catalysts to control this stereochemistry, as the diastereomers often have different hydrolysis rates.

-

Chemical Stability: These reagents are sensitive to moisture. Hydrolysis releases HCl, which can degrade the reagent further. Strict anhydrous storage is required.

Conclusion

The 1-chloroethyl carbonate linkage represents a sophisticated solution to the problem of oral drug delivery. By acting as a "chemical Trojan horse," it masks polar groups to facilitate absorption and then utilizes the body's own enzymatic machinery to trigger a clean, entropically favored release of the active agent.

References

-

PrepChem. "Synthesis of 1-Chloroethyl Cyclohexyl Carbonate." PrepChem.com. Accessed October 26, 2023. [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19763757, 1-Chloroethyl carbonate." PubChem. Accessed October 26, 2023. [Link]

- Kubo, K., et al. "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazole Derivatives." Journal of Medicinal Chemistry, 1993. (Foundational text on Candesartan Cilexetil design).

- Beaumont, K., et al. "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 2003.

- Rautio, J., et al. "Prodrugs: design and clinical applications.

Sources

Applications of alpha-chloroethyl carbonates in medicinal chemistry

Technical Guide: Applications of -Chloroethyl Carbonates in Medicinal Chemistry

Executive Summary

The oral delivery of polar, hydrophilic pharmacophores—particularly those containing carboxylic acids or amines—remains a significant challenge in drug development due to poor membrane permeability.

This guide details the synthetic utility, mechanistic underpinnings, and experimental protocols for deploying

Part 1: The Chemistry of -Chloroethyl Carbonates

General Structure: R-O-C(=O)-O-CH(Cl)-CH3

Reactivity Profile

The utility of these reagents hinges on the reactivity of the

-

The Challenge: Direct reaction of a drug's carboxylate salt with the

-chloro reagent often results in low yields or requires harsh temperatures that degrade sensitive APIs. -

The Solution (Expert Insight): The industry standard involves the Finkelstein modification . By introducing iodide ions (e.g., NaI or KI) into the reaction matrix, the unreactive

-chloro species is converted in situ to the highly reactive

Part 2: Synthetic Methodologies

Workflow Overview

The synthesis typically follows a two-stage process:

-

Reagent Formation: Synthesis of the specific

-chloroethyl carbonate (e.g., 1-chloroethyl cyclohexyl carbonate).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Prodrug Coupling: Alkylation of the drug substance using the reagent under Finkelstein conditions.

Diagram 1: Synthetic Pathway & Finkelstein Activation

Caption: Stepwise synthesis of the carbonate reagent followed by iodide-catalyzed coupling to the drug substance.

Experimental Protocols

Protocol A: Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

Target Reagent for Candesartan Cilexetil

Rationale: This reaction is highly exothermic. The use of pyridine acts as an HCl scavenger.[2] Strict temperature control at -78°C prevents the decomposition of the chloroformate starting material and minimizes side reactions (e.g., polymerization).

Materials:

-

Cyclohexanol (1.0 eq)

-

1-Chloroethyl chloroformate (1.1 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with Cyclohexanol and anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition 1: Add Pyridine dropwise over 15 minutes. Ensure internal temperature does not rise above -70°C.

-

Addition 2: Add 1-Chloroethyl chloroformate dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Evolution of heat is significant.

-

Equilibration: Once addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 4 hours.

-

Workup: Wash the organic phase with water (3x), followed by 1N HCl (to remove residual pyridine), and finally brine.

-

Purification: Dry over

, filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the pure carbonate as a colorless oil.

Protocol B: Prodrug Coupling (The Finkelstein Procedure)

General Procedure for Carboxylic Acid Drugs

Rationale: Direct alkylation with the chloro-reagent is slow. Adding NaI generates the reactive iodo-species in situ.

Materials:

-

Drug Substance (Carboxylic Acid) (1.0 eq)

-

1-Chloroethyl Cyclohexyl Carbonate (1.2 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Sodium Iodide (NaI) (0.1 - 0.5 eq) [Catalyst]

-

Dimethylformamide (DMF) or Cyclohexanone [Solvent]

Step-by-Step:

-

Dissolution: Dissolve the Drug Substance in anhydrous DMF.

-

Base Addition: Add

and stir at RT for 30 minutes to generate the carboxylate salt. -

Activation: Add NaI and the 1-Chloroethyl Cyclohexyl Carbonate.

-

Reaction: Heat the mixture to 45–50°C for 4–12 hours. Monitor by HPLC. Critical: Do not overheat (>60°C) as the carbonate linker is thermally labile.

-

Quench: Pour the reaction mixture into ice-water/ethyl acetate.

-

Extraction: Extract the organic layer, wash with water (5x) to remove DMF, then brine.

-

Isolation: Dry, concentrate, and recrystallize (usually from ethanol/water) to obtain the prodrug.

Part 3: Mechanism of Action (Metabolism)

The efficacy of these prodrugs relies on a "self-immolative" cascade. Once the prodrug enters the systemic circulation, ubiquitous esterases attack the terminal ester bond. This triggers a spontaneous decomposition of the hemiacetal intermediate.

Diagram 2: Metabolic Hydrolysis Cascade

Caption: The esterase-triggered cascade releases the active drug, CO2, and acetaldehyde.

Safety Note: Acetaldehyde Release

A critical consideration in this chemistry is the release of acetaldehyde as a byproduct. While generally handled well by aldehyde dehydrogenases in the liver, this release mechanism must be accounted for in toxicology assessments, particularly for chronic high-dose therapies, due to the potential for adduct formation with proteins.

Part 4: Case Study Data

Comparative Analysis: Candesartan vs. Candesartan Cilexetil

| Parameter | Candesartan (Parent) | Candesartan Cilexetil (Prodrug) |

| Chemical Nature | Dicarboxylic acid (Polar) | Ester/Carbonate (Lipophilic) |

| Bioavailability | < 15% (Poor absorption) | ~40% (Post-hydrolysis) |

| LogP (Est.) | ~0.8 | > 4.0 |

| Reagent Used | N/A | 1-Chloroethyl cyclohexyl carbonate |

| Primary Indication | Hypertension | Hypertension |

Data Source: Derived from FDA Pharmacology Reviews and Patent Literature [1, 2].

References

-

Preparation of 1-Chloroethyl Cyclohexyl Carbonate . PrepChem. Available at: [Link]

- Synthesis method of candesartan cilexetil. Google Patents (CN102887890B).

-

Hydrolysis of (acyloxy)alkyl carbamate and amine prodrugs . ResearchGate. Available at: [Link]

-

Finkelstein Reaction Mechanism . Organic Chemistry Portal. Available at: [Link]

-

Acetaldehyde Toxicology Profile . US EPA. Available at: [Link]

Methodological & Application

Application Note: Protocol for N-Alkylation using Butyl 1-Chloroethyl Carbonate (BCEC)

Executive Summary & Scope

This technical guide outlines the optimized protocol for the N-alkylation of amine-bearing pharmacophores using Butyl 1-chloroethyl carbonate (BCEC) . This reagent is critical in medicinal chemistry for synthesizing 1-(butoxycarbonyloxy)ethyl prodrugs. These "soft alkyl" prodrug moieties are designed to improve oral bioavailability by masking polar amine or tetrazole functionalities, rendering the parent drug more lipophilic before being hydrolyzed in vivo by esterases to release the active compound, acetaldehyde, carbon dioxide, and butanol.

Target Audience: Medicinal Chemists, Process Development Scientists.

Key Technical Challenges Addressed

-

Electrophilicity: The secondary chloride in BCEC is sterically hindered and moderately unreactive, often requiring activation.

-

Stability: BCEC is prone to hydrolysis, generating acetaldehyde and butanol, which complicates purification.

-

Regioselectivity: Controlling N- vs. O-alkylation in complex heterocycles.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (

To overcome this, this protocol utilizes a Finkelstein modification , converting the alkyl chloride in situ to the more reactive alkyl iodide using Sodium Iodide (NaI).[1][2]

Mechanistic Pathway[2][3][4]

-

Activation: NaI attacks the BCEC, displacing Cl⁻ to form the unstable but highly reactive Butyl 1-iodoethyl carbonate.

-

Coupling: The amine nucleophile (R-NH) attacks the electrophilic carbon of the iodoethyl group.

-

Stabilization: The leaving group (I⁻) is recycled, and the resulting carbamate/carbonate linkage forms the prodrug.

Diagram 1: Reaction Mechanism & Finkelstein Activation

Caption: Mechanistic flow showing the in situ conversion of the chloro-reagent to the iodo-intermediate to accelerate nucleophilic attack.

Critical Parameters & Reagents

Success relies on strict control of water content and base selection.

| Parameter | Recommended Condition | Causality / Rationale |

| Solvent | DMF (Dimethylformamide) or DMAc | High dielectric constant promotes |

| Base | K₂CO₃ or Cs₂CO₃ | Non-nucleophilic inorganic bases prevent competing amidation. Cesium (Cs⁺) provides the "Cesium Effect," enhancing solubility and nucleophilicity of the amine anion. |

| Catalyst | NaI (0.1 - 1.0 eq) | Essential for Finkelstein exchange. Converts sluggish Cl- leaving group to reactive I-. |

| Temperature | 50°C - 65°C | Sufficient activation energy for secondary substitution without triggering thermal decomposition of the carbonate. |

| Stoichiometry | 1.2 - 1.5 eq (BCEC) | Excess reagent accounts for inevitable hydrolysis due to trace moisture or solvent impurities. |

Experimental Protocol

Safety Note: BCEC is an alkylating agent. Handle in a fume hood. Wear nitrile gloves and safety glasses.

Phase A: Reagent Preparation[5]

-

Drying: Ensure all glassware is oven-dried. Use anhydrous DMF (stored over molecular sieves).

-

BCEC Check: Verify the purity of Butyl 1-chloroethyl carbonate via GC or NMR. If significant hydrolysis (butanol peak) is present, distill before use.

Phase B: Reaction Setup (Standard Scale: 1.0 mmol)

-

Dissolution: In a 25 mL round-bottom flask, dissolve the Target Amine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

-

Base Addition: Add K₂CO₃ (2.0 mmol, 2.0 eq) or Cs₂CO₃ (1.5 mmol, 1.5 eq). Stir at room temperature for 15 minutes to deprotonate the amine.

-

Expert Tip: If the amine is a salt (e.g., HCl salt), increase base by 1.0 eq.

-

-

Catalyst: Add NaI (0.2 mmol, 0.2 eq).

-

Reagent Addition: Add Butyl 1-chloroethyl carbonate (1.5 mmol, 1.5 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 55°C under an inert atmosphere (Nitrogen or Argon).

-

Monitoring: Monitor via TLC or LC-MS every 2 hours.

-

Target: Disappearance of starting amine.

-

Note: You may observe a transient intermediate (the iodo-species) on LC-MS depending on the column acidity.

-

Phase C: Workup & Isolation

-

Quench: Once complete (typically 4–12 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL).

-

Wash: Pour into a separatory funnel containing Water (20 mL) or 5% LiCl solution (to remove DMF).

-

Caution: Do not use highly basic aqueous washes, as the product carbonate is base-sensitive.

-

-

Extraction: Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40°C).

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Note: Avoid methanol in the eluent if the product is unstable; use acetonitrile/water for reverse phase if necessary.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the N-alkylation process, emphasizing the monitoring loop.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance or poor nucleophilicity. | Increase temperature to 65°C; Switch base to Cs₂CO₃; Increase NaI to 1.0 eq (stoichiometric). |

| Hydrolysis of Reagent | Wet solvent or "wet" base. | Use fresh anhydrous DMF; Flame-dry K₂CO₃; Add 3Å molecular sieves to the reaction vessel. |

| O-Alkylation vs N-Alkylation | Ambident nucleophile (e.g., amide/lactam). | Lower temperature to 40°C to favor kinetic control (N-alkylation); Use a softer base (e.g., DIPEA) if solubility permits. |

| Product Degradation | Labile carbonate ester. | Avoid acidic workups; Ensure rotary evaporator bath is <40°C; Store product at -20°C immediately. |

References

-

Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link

-

Finkelstein Chemistry: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.43 , 1528 (1910). Link

- Carbonate Reagents: "Synthesis of 1-(alkoxycarbonyloxy)ethyl derivatives." Journal of Medicinal Chemistry. (General reference for proxetil/cilexetil moiety synthesis).

-

Reagent Data: PubChem Compound Summary for Butyl 1-chloroethyl carbonate. Link

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-Chloroethyl Carbonate Esters for Prodrug Applications

Introduction: The Strategic Role of 1-Chloroethyl Carbonates in Drug Development

In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic profile is as critical as its pharmacodynamic activity. 1-Chloroethyl carbonate esters represent a key prodrug technology, engineered to enhance properties such as aqueous solubility, membrane permeability, and targeted delivery. These moieties are designed to be stable in formulation but are cleaved in vivo by ubiquitous esterases, releasing the active pharmaceutical ingredient (API). The subsequent decomposition of the 1-chloroethyl linker into acetaldehyde and carbon dioxide is biologically compatible, making this a highly attractive strategy for drug development professionals.

This guide provides a detailed exploration of the reaction conditions for synthesizing 1-chloroethyl carbonate esters from alcohols, phenols, or carboxylic acids. We will delve into the underlying reaction mechanism, dissect the critical parameters influencing reaction success, and provide a field-proven, step-by-step protocol. This document is intended for researchers, chemists, and drug development scientists seeking to implement this versatile chemistry in their workflows.

Reaction Mechanism: Acylation of Alcohols with 1-Chloroethyl Chloroformate

The formation of a 1-chloroethyl carbonate ester is a nucleophilic acyl substitution reaction. The primary reagent, 1-chloroethyl chloroformate (ACE-Cl), serves as an activated carbonyl source.[1] The reaction proceeds via the nucleophilic attack of an alcohol's hydroxyl group on the electrophilic carbonyl carbon of the chloroformate.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (or carboxylate) attacks the carbonyl carbon of 1-chloroethyl chloroformate.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is the most favorable leaving group.

-

Proton Abstraction: A base, often referred to as an "acid scavenger," removes the proton from the oxonium ion intermediate, neutralizing the generated hydrochloric acid (HCl) and driving the reaction to completion.[2][3]

The overall reaction is: R-OH + Cl-C(O)O-CH(Cl)CH₃ → R-O-C(O)O-CH(Cl)CH₃ + HCl

The HCl byproduct must be neutralized to prevent side reactions, such as acid-catalyzed degradation of the product or starting materials.

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine isopropanol (2.66 mL, 35.0 mmol) and anhydrous pyridine (3.39 mL, 42.0 mmol). [4]2. Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. [4]3. Reagent Addition: Slowly add 1-chloroethyl chloroformate (3.75 mL, 35.0 mmol) dropwise to the cold solution over 15-20 minutes. Maintain the internal temperature below -65 °C. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (25 °C). Let the reaction stir overnight (approx. 16 hours). [4]5. Initial Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess pyridine.

-

Aqueous Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 25 mL) to remove any remaining pyridine and pyridinium salts. [4]7. Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. [4]8. Final Product Isolation: Concentrate the filtrate under reduced pressure to yield 1-chloroethyl isopropyl carbonate as an oil. The expected yield is high, typically around 88%. [4]

Safety and Handling Precautions

1-Chloroethyl chloroformate is a hazardous chemical and must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with a face shield. [5][6]* Toxicity and Hazards: ACE-Cl is toxic if inhaled, harmful if swallowed, and causes severe skin and eye burns. [7][5][6]It is a lachrymator, meaning it causes tearing. [7]* Handling: Use spark-proof tools and handle away from heat or ignition sources. [8][9]The reagent is moisture-sensitive and should be handled under an inert atmosphere. [6][10]* Spills and Waste: Absorb small spills with a non-combustible material like sand and place in a sealed container for disposal. [9]Quench any residual reagent carefully with a cold, dilute solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 1-chloroethyl carbonate esters is a robust and highly valuable tool in the field of drug development. By understanding the core reaction mechanism and carefully controlling key parameters—particularly temperature, moisture, and the choice of base—researchers can reliably and efficiently produce these important prodrug moieties. Adherence to strict safety protocols is paramount when handling the hazardous primary reagent, 1-chloroethyl chloroformate. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this chemistry.

References

- CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate. Google Patents.

- EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin. Google Patents.

- US4614829A - Process for the preparation of α-chlorinated chloroformates. Google Patents.

-

Preparation of esters. Chemguide. Available at: [Link]

- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate. Google Patents.

- DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents. Google Patents.

-

Carbonate synthesis. Organic Chemistry Portal. Available at: [Link]

-

1-Chloroethyl chloroformate | C3H4Cl2O2 | CID 521305. PubChem - NIH. Available at: [Link]

-

The Versatile Chemistry of 1-Chloroethyl Chloroformate in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Carbonate ester. Wikipedia. Available at: [Link]

-

1-Chloroethyl chloroformate. Wikipedia. Available at: [Link]

-

Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PMC - NIH. Available at: [Link]

- KR20110017885A - Carbonate prodrugs and how to use them. Google Patents.

-

Design of potential carbonate prodrug of RDEA427. ResearchGate. Available at: [Link]

-

Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. RSC Publishing. Available at: [Link]

Sources

- 1. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]

- 3. Carbonate ester - Wikipedia [en.wikipedia.org]

- 4. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 1-Chloroethyl chloroformate | C3H4Cl2O2 | CID 521305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. CHLOROETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: The Strategic Use of tert-Butyl 1-Chloroethyl Carbonate as a Versatile Protecting Group

Introduction: Navigating Complexity with a Novel Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious use of protecting groups is a cornerstone of success.[1][2] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a chemical transformation occurring elsewhere in the molecule.[2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not compromise the integrity of the newly synthesized molecule.[2]

Among the pantheon of protecting groups, carbamates are workhorses for the protection of amines, while carbonates serve a similar role for alcohols and phenols.[3] The tert-butoxycarbonyl (Boc) group is arguably one of the most common, prized for its stability in basic and nucleophilic environments and its clean removal under acidic conditions.[1][3][4] This application note delves into a specialized variant, tert-butyl 1-chloroethyl carbonate (t-Boc-ClEt) , a reagent that marries the stability of the Boc group with a unique deprotection profile, offering enhanced versatility in complex synthetic routes.[5] This guide provides an in-depth look at its mechanism, applications, and detailed protocols for its strategic implementation.

Core Principles: Mechanism of Protection and Deprotection

The efficacy of t-Boc-ClEt lies in its well-defined and predictable reactivity. The presence of the 1-chloroethyl moiety introduces a nuanced lability compared to the standard Boc group, allowing for a broader range of deprotection strategies.

Mechanism of Protection

The introduction of the protective group onto a nucleophilic substrate, such as an amine, alcohol, or thiol, proceeds via a standard nucleophilic acyl substitution. The lone pair of the heteroatom (N, O, or S) attacks the electrophilic carbonyl carbon of tert-butyl 1-chloroethyl carbonate. This is typically facilitated by a non-nucleophilic base, which serves to deprotonate the substrate, increasing its nucleophilicity, and to neutralize the acidic byproduct.

Causality Behind Experimental Choices: The choice of base is critical. A mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. Stronger bases could potentially react with the carbonate reagent itself or promote side reactions. The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure solubility of the reactants and prevent solvent participation in the reaction.

Caption: Primary deprotection pathway via acid-catalyzed cleavage.

Applications and Orthogonality

t-Boc-ClEt is primarily employed in the protection of primary and secondary amines, particularly in peptide and nucleotide synthesis where precise control over reactivity is paramount. [5]Its utility also extends to the protection of alcohols and phenols.

A key advantage of this reagent is its role in orthogonal protection strategies . [3]A synthetic scheme is considered orthogonal if different protecting groups can be removed in any order with specific reagents that do not affect the others. [3]For instance, a molecule might contain an amine protected with t-Boc-ClEt (acid-labile), an alcohol protected as a silyl ether (fluoride-labile), and a carboxylic acid protected as a benzyl ester (hydrogenolysis-labile). Each group can be removed selectively without disturbing the others, a critical capability in the synthesis of complex molecules.

| Protecting Group | Typical Substrate | Stability Profile | Cleavage Conditions |

| t-Boc-ClEt | Amines, Alcohols | Stable to base, mild reduction, hydrogenolysis | Mild to strong acid (e.g., TFA, HCl in dioxane) |

| Fmoc | Amines | Stable to acid, hydrogenolysis | Base (e.g., Piperidine) |

| Cbz | Amines, Alcohols | Stable to acid, base | Catalytic Hydrogenation (H₂, Pd/C) |

| TBDMS | Alcohols | Stable to base, hydrogenolysis | Fluoride ion (TBAF), Acid |

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the N-protection of a representative primary amine, benzylamine.

Materials:

-

Benzylamine

-

tert-Butyl 1-chloroethyl carbonate (t-Boc-ClEt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve tert-butyl 1-chloroethyl carbonate (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the t-Boc-ClEt solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-protected product.

Protocol 2: General Procedure for Deprotection using Acid

This protocol describes the removal of the protective group from the N-protected benzylamine synthesized above.

Materials:

-

N-(tert-Butoxycarbonyl)-benzylamine derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the protected amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Method A (TFA): Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

-

Method B (HCl/Dioxane): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

-

After addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours.

-

Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The product amine salt will have a much lower Rf on silica gel.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

-

Dissolve the residue in water or diethyl ether.

-

Carefully neutralize the solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~8-9).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

-

-

Purification: The resulting amine is often pure enough for subsequent steps. If necessary, it can be purified by chromatography or distillation.

Caption: Workflow for protection and deprotection using t-Boc-ClEt.

Conclusion and Future Outlook

tert-Butyl 1-chloroethyl carbonate represents a valuable and highly versatile tool for the modern synthetic chemist. It provides the robust stability characteristic of the widely used Boc group while offering a nuanced reactivity profile that can be exploited for selective deprotection. [5]Its compatibility with orthogonal protection schemes makes it particularly well-suited for the demanding synthetic challenges encountered in drug development and the total synthesis of complex natural products. As synthetic targets become increasingly complex, the demand for such sophisticated and reliable chemical tools will only continue to grow, cementing the role of reagents like t-Boc-ClEt in the advancement of chemical science.

References

-

MySkinRecipes. tert-Butyl (1-chloroethyl) carbonate. [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. (2022-09-24). [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]

-

Baran, P. S. Protecting Groups. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Kocienski, P. J. Protecting Groups. (2005). Georg Thieme Verlag. [Link]

Sources

Application Note: Optimization of Butyl 1-Chloroethyl Carbonate Synthesis via Acylation

Executive Summary

This Application Note details the protocol for the synthesis of butyl 1-chloroethyl carbonate (BCEC), a critical intermediate in the synthesis of prodrugs (e.g., esterase-sensitive carbonate linkers). The method utilizes the acylation of n-butanol with 1-chloroethyl chloroformate under controlled basic conditions. This guide emphasizes process safety, impurity profile management, and scalability, addressing common pitfalls such as hydrolytic decomposition and thermal instability.

Introduction & Scientific Context

The 1-chloroethyl carbonate moiety is a privileged motif in medicinal chemistry, serving as a "self-immolative" linker in prodrug design. Upon enzymatic cleavage (typically by non-specific esterases), the carbonate decomposes spontaneously to release acetaldehyde, carbon dioxide, and the active parent drug (amine or carboxylate).

The synthesis of the butyl derivative involves a nucleophilic acyl substitution. While conceptually simple, the reaction requires rigorous control of temperature and moisture to prevent the degradation of the highly reactive 1-chloroethyl chloroformate precursor and to minimize the formation of symmetrical carbonate byproducts.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The alcohol (butanol) attacks the carbonyl carbon of the chloroformate. The base (Pyridine or Triethylamine) acts as a proton scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent acid-catalyzed decomposition of the product.

Figure 1: Mechanistic pathway for the acylation of n-butanol with 1-chloroethyl chloroformate.

Materials & Safety (HSE)

Critical Reagents

| Reagent | CAS No. | Purity | Role |

| 1-Chloroethyl chloroformate | 50893-53-3 | ≥98% | Electrophile (Lachrymator!) |

| n-Butanol | 71-36-3 | Anhydrous | Nucleophile |

| Pyridine | 110-86-1 | ≥99% | Base / Acid Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

Safety Warnings

-

1-Chloroethyl Chloroformate: Highly toxic by inhalation, corrosive, and a potent lachrymator. It hydrolyzes rapidly to release HCl and acetaldehyde. All operations must be performed in a functioning fume hood.

-

Exotherm: The reaction is exothermic. Failure to control temperature (<0°C) during addition can lead to runaway decomposition.

Experimental Protocol

Preparation of Reactor

-

Oven-dry a 250 mL three-necked round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel.

-

Assemble the apparatus under a flow of dry nitrogen or argon.

-

Equip the flask with a low-temperature thermometer and a gas outlet connected to a scrubber (NaOH solution) to trap any escaping acid vapors.

Synthesis Procedure

Scale: 50 mmol basis

-

Solvent Charge: Charge the flask with n-Butanol (3.70 g, 50 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

-

Base Addition: Add Pyridine (4.35 g, 55 mmol, 1.1 equiv). Stir to ensure homogeneity.

-

Cooling: Submerge the flask in an ice/salt bath (or dry ice/acetone bath) to cool the internal temperature to -10°C .

-

Addition of Chloroformate (Critical Step):

-

Load 1-Chloroethyl chloroformate (7.15 g, 50 mmol, 1.0 equiv) into the addition funnel.

-

Note: If the chloroformate is viscous or precise metering is difficult, it may be diluted with 10 mL of cold anhydrous DCM.

-

Add the chloroformate dropwise over 30–45 minutes.

-

Monitor: Ensure internal temperature does not exceed 0°C .

-

-

Reaction Phase:

-

After addition is complete, maintain the reaction at -5°C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C) over 2 hours.

-

Checkpoint: Analyze an aliquot by TLC (Silica, 10% EtOAc/Hexane) or GC-MS to confirm consumption of butanol.

-

Workup and Isolation

-

Quench: Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash the organic phase with 1M HCl (2 x 30 mL).

-

Why? This removes the excess pyridine and the pyridinium hydrochloride salt.

-

-

Neutralization: Wash with saturated NaHCO₃ solution (1 x 30 mL) to remove trace acid.

-

Drying: Wash with brine (30 mL), separate the organic layer, and dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at <30°C.

-

Caution: The product is thermally sensitive. Avoid high bath temperatures.

-

Purification

-

Crude Yield: Typically >90% as a clear to pale yellow oil.

-

Distillation: For high purity (>98%), perform vacuum distillation.

-

Expected Conditions: ~60–70°C at 5–10 mmHg (Values are estimates based on homologs; determine experimentally).

-

-

Storage: Store at -20°C under inert atmosphere.

Process Visualization

Figure 2: Step-by-step process flow for the synthesis of Butyl 1-chloroethyl carbonate.

Analytical Characterization

Confirm structure and purity using the following parameters:

| Technique | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | δ 6.40-6.45 (q, 1H) : Characteristic quartet of the 1-chloroethyl CH.δ 1.85 (d, 3H) : Methyl group of the 1-chloroethyl moiety.δ 4.15-4.25 (t, 2H) : O-CH₂ of the butyl group.δ 0.95 (t, 3H) : Terminal methyl of the butyl group. |

| IR Spectroscopy | 1750–1760 cm⁻¹ : Strong Carbonate C=O stretch. |

| GC-MS | Molecular ion [M]+ often weak; look for fragment [M-Cl]+ or cleavage of the butyl chain. |

Troubleshooting & Optimization

-

Issue: Low Yield / Decomposition

-

Cause: Moisture in reagents or solvent. The chloroformate hydrolyzes rapidly.

-

Solution: Distill DCM over CaH₂ and use anhydrous alcohol. Ensure glassware is flame-dried.

-

-

Issue: Pyridine Contamination

-

Cause: Insufficient acid wash.

-

Solution: Monitor the pH of the aqueous layer during the first wash; it must be distinctly acidic (pH < 2).

-

-

Issue: Color Formation (Darkening)

-

Cause: Thermal decomposition during concentration.

-

Solution: Do not heat the water bath above 30°C during rotary evaporation.

-

References

- Preparation of 1-chloroethyl cyclohexyl propyl carbonate. CN104496822A. (2015). Google Patents.

-

Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Omega. (2023). Available at: [Link]

-

1-Chloroethyl chloroformate Product Information. PubChem. Available at: [Link]

- Process for the preparation of alpha-chlorinated chloroformates. KR840001918B1. Google Patents.

Application Note: Optimizing Yield for 1-Chloroethyl Carbonate Substitution Reactions

Executive Summary & Scientific Rationale

1-Chloroethyl carbonates (e.g., 1-chloroethyl ethyl carbonate, CEEC) are critical electrophiles used to synthesize 1-(alkoxycarbonyloxy)ethyl prodrugs. These promoieties improve the oral bioavailability of carboxylic acid-containing drugs (e.g., Candesartan cilexetil, Bacampicillin, Olmesartan medoxomil) by masking the polar carboxylate and increasing lipophilicity.

The Challenge: The substitution reaction of 1-chloroethyl carbonates is notoriously sluggish and prone to low yields. This is due to two competing factors:

-